molecular formula C6H8N2O2 B14412804 1-Nitrocyclopentane-1-carbonitrile CAS No. 84065-80-5

1-Nitrocyclopentane-1-carbonitrile

Cat. No.: B14412804
CAS No.: 84065-80-5
M. Wt: 140.14 g/mol
InChI Key: OWEWIKNIHIRNLV-UHFFFAOYSA-N
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Description

1-Nitrocyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with both a nitro group and a nitrile group

Preparation Methods

The synthesis of 1-Nitrocyclopentane-1-carbonitrile typically involves the nitration of cyclopentane derivatives followed by the introduction of a nitrile group. One common method involves the reaction of cyclopentanone with nitric acid to form 1-nitrocyclopentanone, which is then converted to this compound through a cyanation reaction using reagents such as sodium cyanide under controlled conditions.

Chemical Reactions Analysis

1-Nitrocyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrocyclopentane derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or carboxylic acids. Common reagents used in these reactions include hydrogen gas, sodium cyanide, and nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitrocyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitrocyclopentane-1-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

1-Nitrocyclopentane-1-carbonitrile can be compared with other nitro and nitrile-substituted cycloalkanes, such as:

    1-Nitrocyclohexane-1-carbonitrile: Similar structure but with a six-membered ring.

    1-Nitrocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Nitrocyclopentane-1-amine: Similar structure but with an amine group instead of a nitrile group. These compounds share similar reactivity patterns but differ in their specific chemical and physical properties, making this compound unique in its applications and behavior.

Properties

CAS No.

84065-80-5

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-nitrocyclopentane-1-carbonitrile

InChI

InChI=1S/C6H8N2O2/c7-5-6(8(9)10)3-1-2-4-6/h1-4H2

InChI Key

OWEWIKNIHIRNLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)[N+](=O)[O-]

Origin of Product

United States

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